molecular formula C26H22ClN5O4S B2399016 N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide CAS No. 902593-90-2

N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide

Cat. No.: B2399016
CAS No.: 902593-90-2
M. Wt: 536
InChI Key: WOWCYHNQFQEBKK-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₆H₂₂ClN₅O₄S
Molecular Weight: 536.003 g/mol
ChemSpider ID: 13131867
Key Structural Features:

  • A triazolo[1,5-c]quinazoline core substituted with phenyl, 8,9-dimethoxy, and thioacetamide groups.
  • The acetamide side chain is linked to a 3-chloro-4-methoxyphenyl moiety.
  • The molecule combines electron-donating methoxy groups, a chloro substituent (moderately electron-withdrawing), and a sulfur-containing thioether bridge, which may enhance metabolic stability and binding interactions .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN5O4S/c1-34-20-10-9-16(11-18(20)27)28-23(33)14-37-26-29-19-13-22(36-3)21(35-2)12-17(19)25-30-24(31-32(25)26)15-7-5-4-6-8-15/h4-13H,14H2,1-3H3,(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWCYHNQFQEBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on cytotoxicity, antiviral properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Chloro and methoxy substituents on the phenyl ring.
  • A triazoloquinazoline core , which is known for its diverse biological activities.

The molecular formula is C_{19}H_{19ClN_4O_3S with a molecular weight of approximately 404.89 g/mol.

Cytotoxicity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 values for related triazoloquinazolines ranged from 2.44 to 9.43 μM against HepG2 and HCT116 cell lines, indicating potent cytotoxicity .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)
Compound 16HepG26.29
Compound 16HCT1162.44
Compound 17HepG28.00
Compound 18HCT1169.43

Antiviral Activity

The compound has also been investigated for its antiviral properties. Studies on similar quinazoline derivatives showed inhibition of various viruses in Vero cell cultures. For example:

  • Compound 3d , a related structure, inhibited viral replication in several strains including Coxsackie virus B4 and Sindbis virus .

Table 2: Antiviral Activity of Related Compounds

CompoundVirus TypeActivity
Compound 3dPara influenza virusInhibition
Compound 3dReovirus-1Inhibition
Compound 3dSindbis virusInhibition

The biological activity of this compound is likely attributed to its ability to interact with DNA and inhibit topoisomerase II (Topo II). The structural features allow for intercalation into the DNA helix, which disrupts replication processes.

Topoisomerase II Inhibition

Inhibitors of Topo II are crucial in cancer therapy as they prevent DNA unwinding necessary for replication. The activity against Topo II has been shown to correlate with cytotoxic effects in cancer cells .

Case Studies

  • Study on Triazoloquinazolines : This study evaluated a series of triazoloquinazolines and found that modifications at the phenyl position significantly influenced cytotoxicity and Topo II inhibition .
  • Antiviral Efficacy : A study reported that certain quinazoline derivatives effectively inhibited viral replication across multiple strains, suggesting broad-spectrum antiviral potential .

Comparison with Similar Compounds

Research Findings and Implications

NMR and Structural Analysis
  • Chemical Shift Trends : NMR data () reveal that substituents in regions A (positions 39–44) and B (29–36) significantly alter chemical environments. The target compound’s 8,9-dimethoxy groups may induce upfield/downfield shifts in these regions, affecting receptor binding .
  • Tautomerization: Thioamide derivatives (e.g., ) exhibit tautomerization between thioacetamide and iminothiol forms, which could influence the target compound’s reactivity .

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